![molecular formula C16H20N4O3 B5538305 N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5538305.png)

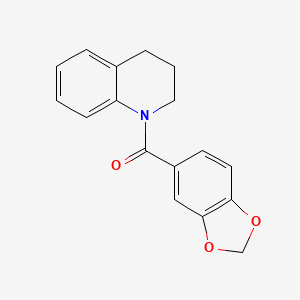

N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}chromane-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest belongs to the chemical class of triazoles and carboxamides, which are known for their diverse applications in medicinal chemistry and material science. Triazole derivatives are particularly noted for their biological activities and are often used in pharmaceuticals and agrochemicals.

Synthesis Analysis

Several synthesis methods have been developed for triazole derivatives. For instance, Shen et al. (2013) demonstrated the synthesis of similar triazole compounds using NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography (Shen et al., 2013). Alotaibi et al. (2018) also synthesized a triazole derivative, showcasing a method involving acid-catalyzed reactions and structural confirmation through various spectroscopic techniques (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by intermolecular and intramolecular hydrogen bonding, as demonstrated in studies by Shen et al. (2013) (Shen et al., 2013). The structural conformation is often stabilized by these hydrogen bonds, which can be crucial for the biological activity of the compound.

Chemical Reactions and Properties

The reactivity of triazole derivatives, such as the formation of secondary homoaminocyclopropanes and transannulation reactions with nitriles, has been explored in studies like those by Zibinsky and Fokin (2011) (Zibinsky & Fokin, 2011).

Physical Properties Analysis

Triazole derivatives often exhibit significant thermal stability, as noted in the study by Qin et al. (2016), where they measured decomposition temperatures and other physical properties of similar compounds (Qin et al., 2016).

Chemical Properties Analysis

The chemical properties of triazoles include their potential as energetic compounds, as shown in the study by Qin et al. (2016), where they evaluated the density, enthalpy of formation, detonation pressure, and velocity (Qin et al., 2016).

Applications De Recherche Scientifique

Supramolecular Packing Motifs

The study by Lightfoot et al. (1999) describes the structure of a compound consisting of aryl rings self-assembled into a π-stack, surrounded by a triple helical network of hydrogen bonds. This arrangement suggests a new mode of organization for columnar liquid crystals, highlighting the compound's potential in designing novel supramolecular structures (Lightfoot, Mair, Pritchard, & Warren, 1999).

Heterocyclic Derivative Syntheses

Bacchi et al. (2005) demonstrated the synthesis of various heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This method showcases the compound's utility in creating diverse heterocycles, important for developing pharmaceuticals and materials science (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

N-Methoxy-N-methylamide Synthesis

Kim et al. (2003) explored the synthesis of N-methoxy-N-methylamides from carboxylic acids, presenting a method that leverages the reactivity of N,O-dimethylhydroxylamine hydrochloride. This approach is significant for the preparation of Weinreb amides, which are valuable intermediates in organic synthesis (Kim, Lee, Han, & Kay, 2003).

Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles

Zibinsky and Fokin (2011) reported on the reactivity of N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles, demonstrating their utility in generating rhodium(II) carbenes. This work underscores the potential of the compound in facilitating novel asymmetric synthesis techniques, offering pathways to secondary homoaminocyclopropanes and transannulation reactions (Zibinsky & Fokin, 2011).

Propriétés

IUPAC Name |

N-[[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]methyl]-3,4-dihydro-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-22-7-6-20-11-18-19-15(20)9-17-16(21)13-8-12-4-2-3-5-14(12)23-10-13/h2-5,11,13H,6-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKBHSSHVVSGFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NN=C1CNC(=O)C2CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}chromane-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropyl-N-[2-(1-pyrrolidinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5538235.png)

![N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5538240.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5538245.png)

![2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B5538248.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B5538256.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5538275.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)

![(4aR*,7aS*)-1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538297.png)

![2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5538309.png)

![isopropyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5538316.png)

![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5538317.png)